Cas no 2137669-08-8 (3-(3,5-Difluorophenyl)-2,6-difluoroaniline)

3-(3,5-Difluorophenyl)-2,6-difluoroaniline is a fluorinated aromatic amine derivative characterized by its unique substitution pattern, featuring fluorine atoms at the 3,5-positions of the phenyl ring and 2,6-positions of the aniline moiety. This structural configuration enhances its reactivity and selectivity in cross-coupling reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing nature of the fluorine substituents improves stability and influences electronic properties, facilitating applications in advanced material science. Its high purity and well-defined structure ensure consistent performance in complex organic transformations, particularly in the development of fluorinated bioactive compounds.
3-(3,5-Difluorophenyl)-2,6-difluoroaniline structure
2137669-08-8 structure
商品名:3-(3,5-Difluorophenyl)-2,6-difluoroaniline
CAS番号:2137669-08-8
MF:C12H7F4N
メガワット:241.18429684639
CID:6148769
PubChem ID:165848206

3-(3,5-Difluorophenyl)-2,6-difluoroaniline 化学的及び物理的性質

名前と識別子

    • EN300-714956
    • 2137669-08-8
    • 3-(3,5-difluorophenyl)-2,6-difluoroaniline
    • 3-(3,5-Difluorophenyl)-2,6-difluoroaniline
    • インチ: 1S/C12H7F4N/c13-7-3-6(4-8(14)5-7)9-1-2-10(15)12(17)11(9)16/h1-5H,17H2
    • InChIKey: WGHSUHIHWJBJRZ-UHFFFAOYSA-N
    • ほほえんだ: FC1C(=C(C=CC=1C1C=C(C=C(C=1)F)F)F)N

計算された属性

  • せいみつぶんしりょう: 241.05146188g/mol
  • どういたいしつりょう: 241.05146188g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 253
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 26Ų

3-(3,5-Difluorophenyl)-2,6-difluoroaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-714956-10.0g
3-(3,5-difluorophenyl)-2,6-difluoroaniline
2137669-08-8
10g
$3131.0 2023-05-27
Enamine
EN300-714956-0.05g
3-(3,5-difluorophenyl)-2,6-difluoroaniline
2137669-08-8
0.05g
$612.0 2023-05-27
Enamine
EN300-714956-0.5g
3-(3,5-difluorophenyl)-2,6-difluoroaniline
2137669-08-8
0.5g
$699.0 2023-05-27
Enamine
EN300-714956-1.0g
3-(3,5-difluorophenyl)-2,6-difluoroaniline
2137669-08-8
1g
$728.0 2023-05-27
Enamine
EN300-714956-0.25g
3-(3,5-difluorophenyl)-2,6-difluoroaniline
2137669-08-8
0.25g
$670.0 2023-05-27
Enamine
EN300-714956-2.5g
3-(3,5-difluorophenyl)-2,6-difluoroaniline
2137669-08-8
2.5g
$1428.0 2023-05-27
Enamine
EN300-714956-0.1g
3-(3,5-difluorophenyl)-2,6-difluoroaniline
2137669-08-8
0.1g
$640.0 2023-05-27
Enamine
EN300-714956-5.0g
3-(3,5-difluorophenyl)-2,6-difluoroaniline
2137669-08-8
5g
$2110.0 2023-05-27

3-(3,5-Difluorophenyl)-2,6-difluoroaniline 関連文献

3-(3,5-Difluorophenyl)-2,6-difluoroanilineに関する追加情報

Professional Introduction to 3-(3,5-Difluorophenyl)-2,6-difluoroaniline (CAS No. 2137669-08-8)

3-(3,5-Difluorophenyl)-2,6-difluoroaniline is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique structural and electronic properties. This compound, identified by the CAS number 2137669-08-8, has garnered considerable attention due to its potential applications in various fields, including medicinal chemistry and material science. The presence of multiple fluorine atoms in its molecular structure imparts distinct characteristics that make it a subject of intense study and development.

The molecular framework of 3-(3,5-Difluorophenyl)-2,6-difluoroaniline consists of a benzene ring substituted with fluorine atoms at specific positions. This substitution pattern not only influences its reactivity but also enhances its stability, making it a valuable candidate for synthesizing more complex molecules. The dual fluorination at the 2 and 6 positions, combined with the difluorophenyl group at the 3 position, creates a highly tunable system for chemical modifications.

In recent years, the pharmaceutical industry has shown increasing interest in fluorinated aromatic compounds due to their improved metabolic stability and binding affinity. 3-(3,5-Difluorophenyl)-2,6-difluoroaniline exemplifies this trend, as it has been explored in the development of novel therapeutic agents. Its incorporation into drug candidates has demonstrated promising results in preclinical studies, particularly in the inhibition of certain enzymatic pathways associated with diseases such as cancer and inflammation.

One of the most compelling aspects of this compound is its role as a building block in the synthesis of more intricate molecules. Researchers have leveraged its structural features to develop new methodologies for constructing fluorinated heterocycles, which are crucial components in many modern drugs. The ability to precisely control the placement of fluorine atoms allows for fine-tuning of electronic properties, which is essential for achieving optimal pharmacological activity.

The latest advancements in computational chemistry have further enhanced our understanding of 3-(3,5-Difluorophenyl)-2,6-difluoroaniline. Molecular modeling studies have revealed insights into its interaction with biological targets, providing a foundation for rational drug design. These simulations have highlighted key binding pockets and hydrogen bonding interactions that can be exploited to improve drug efficacy and reduce side effects.

Moreover, the environmental impact of fluorinated compounds has been a topic of growing concern. However, research into 3-(3,5-Difluorophenyl)-2,6-difluoroaniline has shown that careful design can mitigate potential issues while retaining therapeutic benefits. For instance, studies have demonstrated that certain fluorine-containing drugs can be metabolized into less harmful byproducts without losing their pharmacological activity.

The synthesis of 3-(3,5-Difluorophenyl)-2,6-difluoroaniline presents unique challenges due to its sensitive nature and the need for precise control over reaction conditions. Recent innovations in synthetic chemistry have enabled more efficient and scalable production methods. These advancements have not only reduced costs but also improved the overall quality and purity of the compound, making it more accessible for research and development purposes.

In conclusion, 3-(3,5-Difluorophenyl)-2,6-difluoroaniline (CAS No. 2137669-08-8) represents a fascinating compound with diverse applications in pharmaceuticals and materials science. Its unique structural features and potential therapeutic benefits make it a cornerstone in modern chemical research. As our understanding of its properties continues to evolve, so too will its role in advancing medical treatments and technological innovations.

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